N-(4-fluorobenzyl)-2-{[7-oxo-6-(propan-2-yl)-2-(pyrrolidin-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolopyrimidine core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-CHLOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
- N-[(4-METHOXYPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-{[7-OXO-6-(PROPAN-2-YL)-2-(PYRROLIDIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H24FN5O2S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(7-oxo-6-propan-2-yl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H24FN5O2S2/c1-13(2)27-19(29)17-18(24-20(31-17)26-9-3-4-10-26)25-21(27)30-12-16(28)23-11-14-5-7-15(22)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3,(H,23,28) |
InChI Key |
FVKOAGFXLXOHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(N=C(S2)N3CCCC3)N=C1SCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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